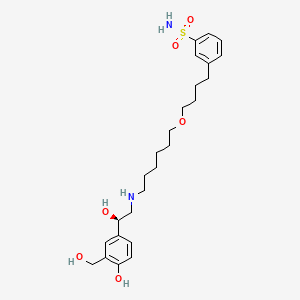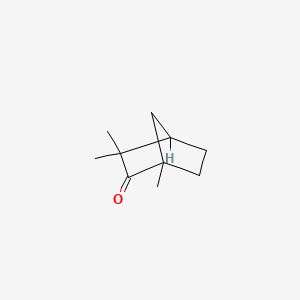
GW9662
Vue d'ensemble
Description
Ce composé est largement utilisé dans la recherche scientifique en raison de sa capacité à inhiber l'activité du récepteur gamma activé par les proliférateurs de peroxysomes, qui joue un rôle crucial dans divers processus biologiques, notamment le métabolisme lipidique, l'homéostasie du glucose et l'inflammation .
Applications De Recherche Scientifique
GW 9662 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the role of peroxisome proliferator-activated receptor gamma in various chemical reactions and pathways.
Biology: GW 9662 is employed in research to understand the mechanisms of lipid metabolism, glucose homeostasis, and inflammation.
Medicine: This compound is used in preclinical studies to investigate its potential therapeutic effects in diseases such as diabetes, obesity, and cancer.
Industry: GW 9662 is utilized in the development of new drugs and therapeutic agents targeting peroxisome proliferator-activated receptor gamma
Mécanisme D'action
Target of Action
GW9662, also known as 2-Chloro-5-nitro-N-phenylbenzamide, is a potent, irreversible, and selective antagonist of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) . PPARγ is a nuclear receptor that plays a crucial role in regulating lipid metabolism and inflammation in macrophages .
Mode of Action
This compound acts by binding to the ligand-binding site of PPARγ, modifying a cysteine residue within the receptor . This binding results in the inhibition of PPARγ, which can lead to various downstream effects depending on the cellular context .
Biochemical Pathways
The inhibition of PPARγ by this compound can impact several biochemical pathways. For instance, in a model of chronic intermittent hypoxia-induced hypertension in rats, this compound was found to potentially exert an antihypertensive effect through the Angiotensin II Receptor Type 1 (AGTR1) . In another study, this compound was found to elicit the differentiation of M2c-like cells (a type of macrophage) and upregulation of the MerTK/Gas6 axis , a key pathway in macrophage polarization .
Pharmacokinetics
It’s known that this compound is a selective covalent and irreversible antagonist of full-length pparγ with an ic50 value in the nanomolar range . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on its bioavailability.
Result of Action
The action of this compound can lead to various molecular and cellular effects. For example, in a model of hypertension, both this compound and a PPARγ agonist were found to counteract hypertension induced by chronic intermittent hypoxia . In a study on human macrophage polarization, this compound was found to induce the differentiation of M2c-like cells and upregulation of the MerTK/Gas6 axis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other signaling molecules can impact the effects of this compound. In a study on macrophage polarization, the presence of IFN-γ, GM-CSF, or LPS was found to hamper the induction of MerTK and Gas6 by this compound . More research is needed to fully understand how various environmental factors influence the action of this compound.
Analyse Biochimique
Biochemical Properties
GW9662 is known to bind to the ligand binding site of the peroxisome proliferator activated receptor γ (PPARγ) and results in the inhibition of adipocyte differentiation . It favors cell growth suppression in breast cancer cell lines even in the presence of PPARγ agonist rosiglitazone .
Cellular Effects
This compound has been used as a PPARγ antagonist in human pluripotent stem cells, in phenylephrine stimulated cardiomyocytes, and to inhibit the protective effect of telmisartan pheochromocytoma, PC12 cells . It stimulates M2c macrophages differentiation and triggers growth arrest-specific 6 (Gas6) expression .
Molecular Mechanism
This compound is an irreversible PPARγ antagonist . It inhibits connective tissue growth factor and activation of CD36 by IL-4 . It binds to the ligand binding site of PPARγ with IC50 in nanomolar range .
Metabolic Pathways
This compound is involved in lipid metabolism, affecting lipid uptake, transport, and storage as well as fatty acid synthesis
Méthodes De Préparation
La synthèse de GW 9662 implique plusieurs étapes. La principale voie de synthèse comprend la nitration du 2-chlorobenzamide pour former le 2-chloro-5-nitrobenzamide. Ce composé intermédiaire est ensuite soumis à une réaction avec de l'aniline pour produire le produit final, le 2-chloro-5-nitro-N-phénylbenzamide . Les conditions réactionnelles impliquent généralement l'utilisation de solvants tels que le diméthylsulfoxyde et l'éthanol, avec un léger réchauffement pour améliorer la solubilité .
Analyse Des Réactions Chimiques
GW 9662 subit diverses réactions chimiques, notamment :
Oxydation : Le groupe nitro dans GW 9662 peut être réduit en groupe amino dans des conditions spécifiques.
Substitution : L'atome de chlore dans le cycle benzénique peut être remplacé par d'autres groupes fonctionnels par des réactions de substitution nucléophile.
Hydrolyse : La liaison amide dans GW 9662 peut être hydrolysée en conditions acides ou basiques pour produire l'acide carboxylique et l'amine correspondants
Les réactifs couramment utilisés dans ces réactions comprennent des agents réducteurs comme l'hydrogène gazeux et le palladium sur carbone pour la réduction, et des nucléophiles tels que l'hydroxyde de sodium pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .
Applications de recherche scientifique
GW 9662 a une large gamme d'applications de recherche scientifique :
Chimie : Il est utilisé comme composé outil pour étudier le rôle du récepteur gamma activé par les proliférateurs de peroxysomes dans diverses réactions chimiques et voies.
Biologie : GW 9662 est utilisé dans la recherche pour comprendre les mécanismes du métabolisme lipidique, de l'homéostasie du glucose et de l'inflammation.
Médecine : Ce composé est utilisé dans des études précliniques pour étudier ses effets thérapeutiques potentiels dans des maladies telles que le diabète, l'obésité et le cancer.
Industrie : GW 9662 est utilisé dans le développement de nouveaux médicaments et agents thérapeutiques ciblant le récepteur gamma activé par les proliférateurs de peroxysomes
Mécanisme d'action
GW 9662 exerce ses effets en se liant de manière irréversible au domaine de liaison des ligands du récepteur gamma activé par les proliférateurs de peroxysomes. Cette liaison inhibe l'activité du récepteur, l'empêchant de réguler l'expression des gènes impliqués dans le métabolisme lipidique, l'homéostasie du glucose et l'inflammation. Les cibles moléculaires de GW 9662 comprennent divers facteurs de transcription et voies de signalisation qui sont modulés par le récepteur gamma activé par les proliférateurs de peroxysomes .
Comparaison Avec Des Composés Similaires
GW 9662 est unique parmi les antagonistes du récepteur gamma activé par les proliférateurs de peroxysomes en raison de sa liaison irréversible et de sa grande sélectivité. Des composés similaires comprennent :
BADGE : Un autre antagoniste du récepteur gamma activé par les proliférateurs de peroxysomes, mais moins puissant que GW 9662.
T0070907 : Un antagoniste sélectif du récepteur gamma activé par les proliférateurs de peroxysomes avec une liaison réversible.
SR-202 : Un antagoniste du récepteur gamma activé par les proliférateurs de peroxysomes avec des caractéristiques de liaison différentes de celles de GW 9662
Ces composés diffèrent par leurs affinités de liaison, leur sélectivité et leurs mécanismes d'action, faisant de GW 9662 un outil précieux dans la recherche pour ses propriétés uniques .
Propriétés
IUPAC Name |
2-chloro-5-nitro-N-phenylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O3/c14-12-7-6-10(16(18)19)8-11(12)13(17)15-9-4-2-1-3-5-9/h1-8H,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNTSIBUQMRRYIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8040723 | |
| Record name | 2-Chloro-5-nitro-N-phenylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8040723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26732595 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
22978-25-2 | |
| Record name | 2-Chloro-5-nitrobenzanilide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22978-25-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-5-nitrobenzanilide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022978252 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-5-nitro-N-phenylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8040723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-CHLORO-5-NITROBENZANILIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-CHLORO-5-NITRO-N-PHENYLBENZAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UM18UZV2YD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[2-[(2-methylsulfonylethylamino)methyl]-1,3-thiazol-4-yl]quinazolin-4-amine;dihydrochloride](/img/structure/B1672470.png)

![N-({4-[({4-chloro-2-[(3-chloro-5-cyanophenyl)carbonyl]phenoxy}acetyl)amino]-3-methylphenyl}sulfonyl)propanamide](/img/structure/B1672475.png)

![N-(2-(Methoxycarbonyl)phenyl]-O-[2-(5-methyl-2-phenyl-4-oxazolyl)ethyl)-L-tyrosine](/img/structure/B1672479.png)









